molecular formula C14H21N3O3 B14789843 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

Cat. No.: B14789843
M. Wt: 279.33 g/mol
InChI Key: HOBBLWIDLWOIOA-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where 4-nitrobenzyl bromide reacts with an appropriate amine under controlled conditions . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) with a base such as triethylamine (TEA) to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Solvents: Tetrahydrofuran (THF), ethanol, methanol.

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Major Products Formed

    Reduction: The major product of the reduction reaction is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butanamide stands out due to its chiral center, which can impart unique biological activity and selectivity. Its specific structural features make it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

InChI

InChI=1S/C14H21N3O3/c1-4-16(14(18)13(15)10(2)3)9-11-5-7-12(8-6-11)17(19)20/h5-8,10,13H,4,9,15H2,1-3H3

InChI Key

HOBBLWIDLWOIOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C(C)C)N

Origin of Product

United States

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